molecular formula C17H26N2O2 B283753 N-[4-(morpholin-4-ylmethyl)phenyl]hexanamide

N-[4-(morpholin-4-ylmethyl)phenyl]hexanamide

Cat. No. B283753
M. Wt: 290.4 g/mol
InChI Key: IQYVUKBPZOCPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(morpholin-4-ylmethyl)phenyl]hexanamide, also known as MH-250, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of morpholinylphenyl compounds and has been found to exhibit a broad range of biological activities.

Mechanism of Action

The exact mechanism of action of N-[4-(morpholin-4-ylmethyl)phenyl]hexanamide is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in the development of various diseases.
Biochemical and Physiological Effects
N-[4-(morpholin-4-ylmethyl)phenyl]hexanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the proliferation of cancer cells. In addition, it has been found to enhance the activity of certain neurotransmitters, such as acetylcholine, which are involved in cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[4-(morpholin-4-ylmethyl)phenyl]hexanamide in lab experiments is its broad range of biological activities. It can be used to study various diseases and their underlying mechanisms. However, one of the limitations of using N-[4-(morpholin-4-ylmethyl)phenyl]hexanamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[4-(morpholin-4-ylmethyl)phenyl]hexanamide. One area of interest is its potential in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential as an anti-cancer agent. In addition, further studies are needed to fully understand the mechanism of action of N-[4-(morpholin-4-ylmethyl)phenyl]hexanamide and its potential therapeutic applications.
Conclusion
In conclusion, N-[4-(morpholin-4-ylmethyl)phenyl]hexanamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits a broad range of biological activities and has been found to have potential in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]hexanamide involves the reaction of 4-(morpholin-4-ylmethyl)aniline with hexanoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain a pure form of N-[4-(morpholin-4-ylmethyl)phenyl]hexanamide.

Scientific Research Applications

N-[4-(morpholin-4-ylmethyl)phenyl]hexanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective properties. In addition, it has been shown to have potential in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

N-[4-(morpholin-4-ylmethyl)phenyl]hexanamide

InChI

InChI=1S/C17H26N2O2/c1-2-3-4-5-17(20)18-16-8-6-15(7-9-16)14-19-10-12-21-13-11-19/h6-9H,2-5,10-14H2,1H3,(H,18,20)

InChI Key

IQYVUKBPZOCPCO-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=CC=C(C=C1)CN2CCOCC2

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)CN2CCOCC2

Origin of Product

United States

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